

# Application Notes and Protocols: Tween 65 for Protein Extraction from Mammalian Cells

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## Compound of Interest

Compound Name: Tween 65

Cat. No.: B15548172

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

The successful extraction of proteins from mammalian cells is a critical first step for a multitude of downstream applications, from basic research to drug discovery. The choice of detergent is paramount in ensuring high yields of structurally and functionally intact proteins. Non-ionic detergents are favored for their mild nature, preserving protein-protein interactions and enzymatic activity.[1] **Tween 65** (Polysorbate 65) is a non-ionic surfactant that can be utilized for the solubilization and extraction of proteins from mammalian cells.[2][3] This document provides a detailed protocol for the use of **Tween 65** in this application, alongside comparative data for other commonly used detergents and a relevant signaling pathway that can be investigated using this method.

While specific protocols for **Tween 65** in protein extraction are not as widely published as for other detergents like Tween 20 or Triton X-100, its properties as a non-ionic surfactant make it a viable option. This protocol is based on established methods for mild detergent-based cell lysis and has been adapted to leverage the known characteristics of **Tween 65**.

## Data Presentation: Comparison of Non-Ionic Detergents

Choosing the appropriate detergent requires consideration of its physicochemical properties. The following table summarizes key characteristics of **Tween 65** and other commonly used non-ionic detergents to aid in selection.

Detergent	Chemical Name	Molecular Weight (g/mol)	Critical Micelle Concentration (CMC)	HLB Value	Form	Key Features
Tween 65	Polyoxyethylene (20) sorbitan tristearate	~1843	Not widely reported	10.5[2][4][5][6]	Waxy solid[2]	Soluble in ethanol and isopropanol.[2] Suitable for forming oil-in-water emulsions.[7]
Tween 80	Polyoxyethylene (20) sorbitan monooleate	~1310	0.012 mM	15.0	Viscous liquid	Commonly used for selective protein extraction and solubilizing membrane proteins.[8]
Tween 20	Polyoxyethylene (20) sorbitan monolaurate	~1228	0.059 mM	16.7	Viscous liquid	Widely used in immunoassays to reduce non-specific binding.[9]
Triton X-100	Polyoxyethylene (9.5)	~625	0.24 mM	13.5	Viscous liquid	A general-purpose, mild non-

octylphenyl  
ether

ionic  
detergent  
for  
solubilizing  
membrane  
proteins.[\[9\]](#)  
[\[10\]](#)

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## Experimental Protocols

### Protocol 1: Total Protein Extraction from Adherent Mammalian Cells using Tween 65

This protocol describes the extraction of total cellular proteins from a monolayer of cultured mammalian cells.

Materials:

- Lysis Buffer:
  - 50 mM Tris-HCl, pH 7.4
  - 150 mM NaCl
  - 1 mM EDTA
  - 1% (v/v) **Tween 65** (Prepare a 10% stock solution in sterile water)
  - Protease Inhibitor Cocktail (add fresh before use)
  - Phosphatase Inhibitor Cocktail (optional, add fresh before use)
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell scraper
- Microcentrifuge tubes, pre-chilled

- Microcentrifuge

Procedure:

- Cell Preparation:
  - Grow mammalian cells to the desired confluency in a culture dish.
  - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Cell Lysis:
  - After the final PBS wash, aspirate all remaining buffer.
  - Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 500  $\mu$ L for a 10 cm dish).
  - Using a cell scraper, gently scrape the cells from the surface of the dish in the presence of the Lysis Buffer.
  - Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubation:
  - Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.
- Clarification of Lysate:
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Protein Collection:
  - Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.
  - The protein extract is now ready for downstream applications or can be stored at -80°C.

## Protocol 2: Protein Extraction from Suspension Mammalian Cells using Tween 65

This protocol is adapted for mammalian cells grown in suspension.

Materials:

- Same as Protocol 1.

Procedure:

- Cell Harvesting:
  - Transfer the cell suspension to a centrifuge tube.
  - Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
  - Discard the supernatant.
- Washing:
  - Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
  - Discard the supernatant. Repeat this wash step once more.
- Cell Lysis:
  - Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per  $10^7$  cells).
- Incubation and Clarification:
  - Follow steps 3-5 from Protocol 1.

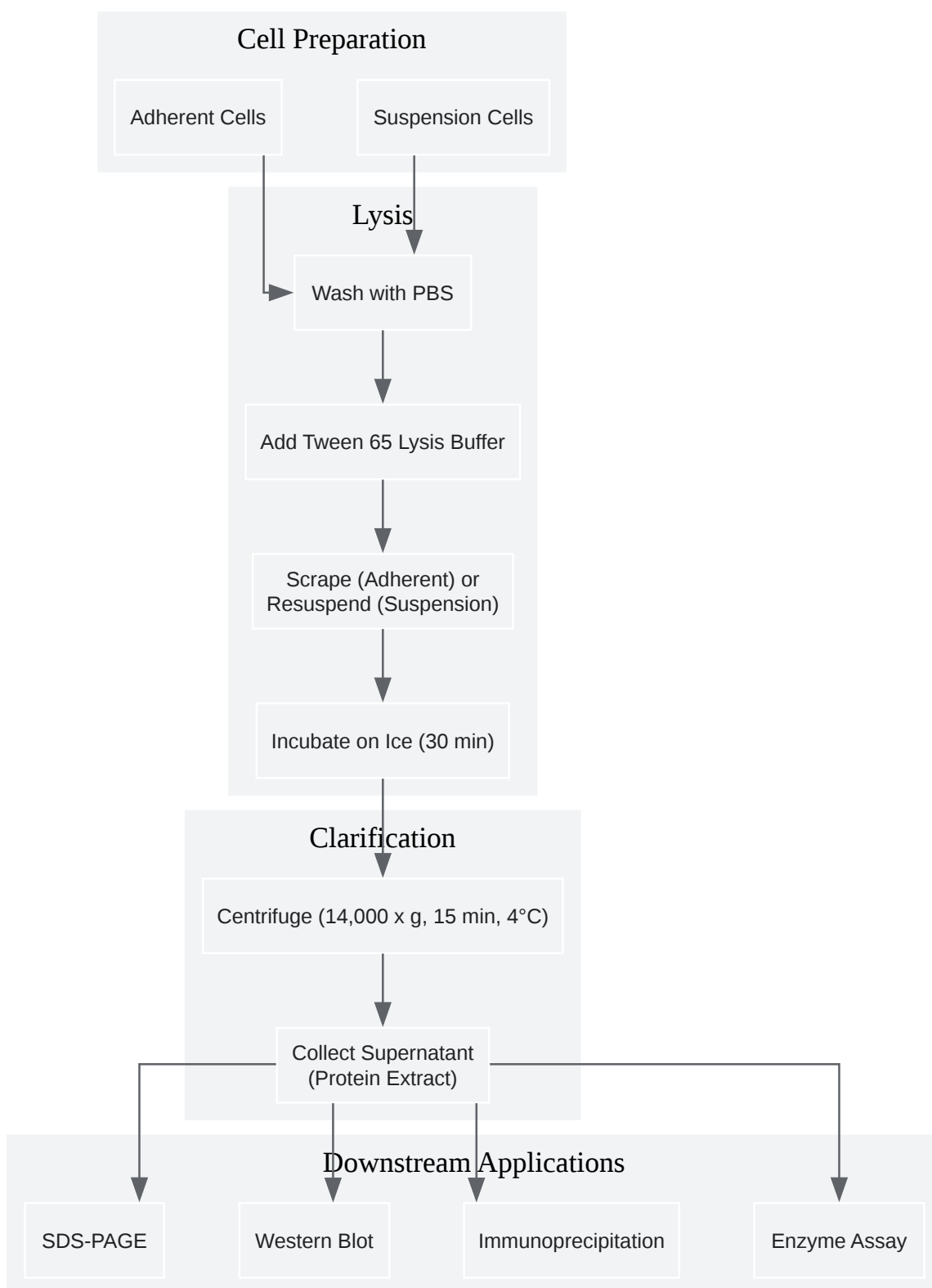
## Quantitative Data Summary

The efficiency of protein extraction can be evaluated by measuring the total protein yield and comparing the abundance of specific subcellular markers. Below is a sample table illustrating how to present such comparative data. While specific data for **Tween 65** is limited in the literature, this format can be used for your own experimental comparisons.

Lysis Buffer	Total Protein Yield ( $\mu\text{g}/10^6$ cells)	Cytoplasmic Marker (e.g., GAPDH) Abundance (Relative Units)	Membrane Marker (e.g., EGFR) Abundance (Relative Units)
1% Tween 65	[Experimental Value]	[Experimental Value]	[Experimental Value]
1% Tween 80	[Experimental Value]	[Experimental Value]	[Experimental Value]
1% Triton X-100	[Experimental Value]	[Experimental Value]	[Experimental Value]
RIPA Buffer	[Experimental Value]	[Experimental Value]	[Experimental Value]

## Visualization of Experimental Workflow and a Key Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for protein extraction and a representative signaling pathway that can be studied using the extracted proteins.

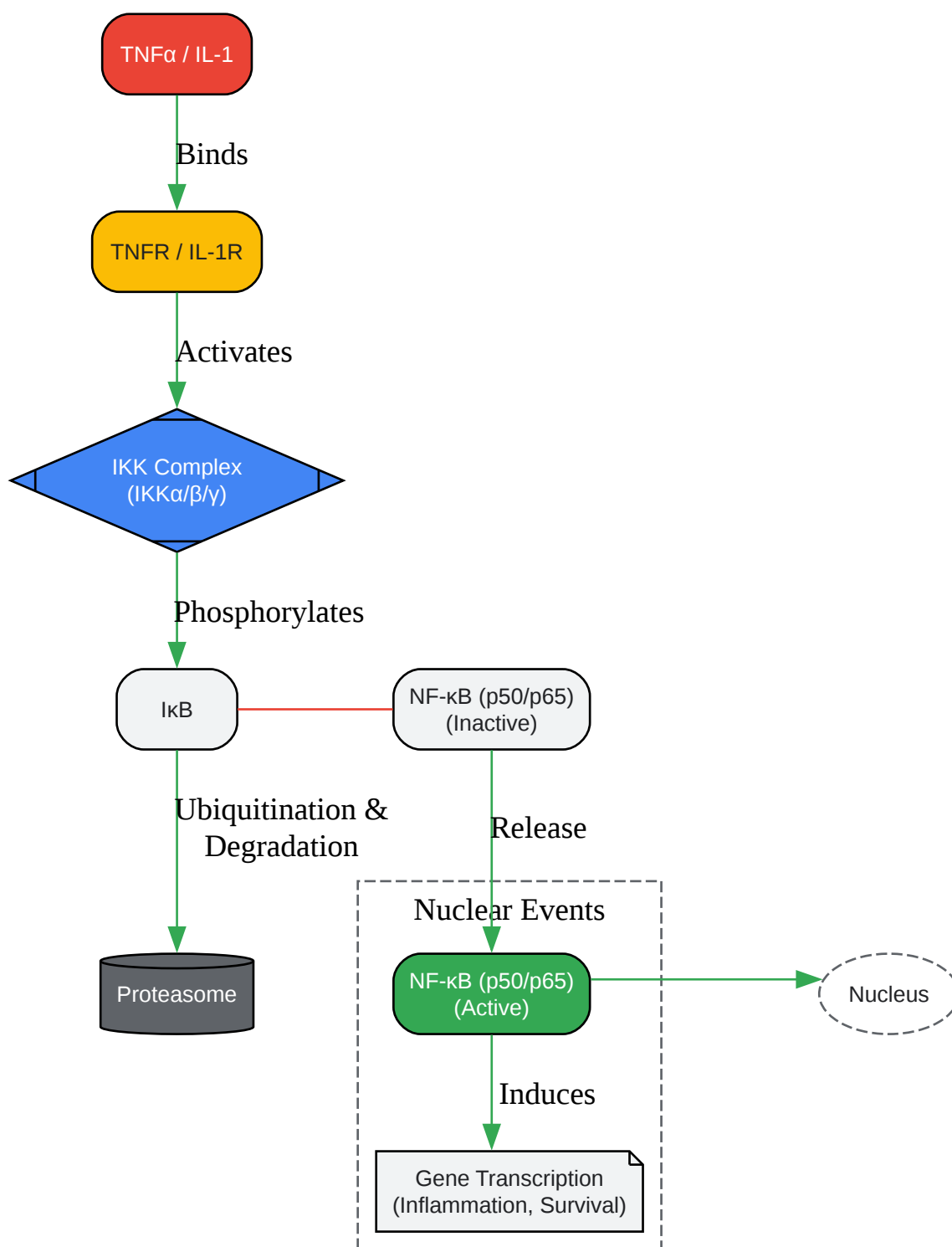


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Caption: Workflow for Protein Extraction using **Tween 65**.



Proteins extracted using this mild non-ionic detergent protocol are suitable for studying a variety of cellular processes, including signal transduction. The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and its components can be effectively analyzed from lysates prepared with this method.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)



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Caption: The Canonical NF- $\kappa$ B Signaling Pathway.

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## References

- 1. [info.gbiosciences.com](http://info.gbiosciences.com) [[info.gbiosciences.com](http://info.gbiosciences.com)]
- 2. [irochemical.com](http://irochemical.com) [[irochemical.com](http://irochemical.com)]
- 3. TWEEN 65 9005-71-4 [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 4. POLYSORBATE 65 (E 436) - Ataman Kimya [[atamanchemicals.com](http://atamanchemicals.com)]
- 5. Polysorbate 65, Polyoxyethylene 20 Sorbitan Tristearate | 9005-71-4 | E436 - HUANA [[huanachemical.com](http://huanachemical.com)]
- 6. [boussey-control.com](http://boussey-control.com) [[boussey-control.com](http://boussey-control.com)]
- 7. [crodainindustrialspecialties.com](http://crodainindustrialspecialties.com) [[crodainindustrialspecialties.com](http://crodainindustrialspecialties.com)]
- 8. [info.gbiosciences.com](http://info.gbiosciences.com) [[info.gbiosciences.com](http://info.gbiosciences.com)]
- 9. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [[creative-proteomics.com](http://creative-proteomics.com)]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [[thermofisher.com](http://thermofisher.com)]
- 11. The Nuclear Factor NF- $\kappa$ B Pathway in Inflammation - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. NF- $\kappa$ B Signaling | Cell Signaling Technology [[cellsignal.com](http://cellsignal.com)]
- 13. [creative-diagnostics.com](http://creative-diagnostics.com) [[creative-diagnostics.com](http://creative-diagnostics.com)]
- 14. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
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